Saracatinib (AZD0530) is a potent, selective, and orally bioavailable small molecule inhibitor primarily recognized for its action on Src family kinases (SFKs). [, , , , , , , , ] It exhibits dual inhibitory activity against both Src and Abl kinases. [, , , ] Initially developed by AstraZeneca as an anti-cancer agent, Saracatinib has garnered significant interest in scientific research for its potential therapeutic applications in various diseases. [, , , ] Its role in modulating cellular processes crucial for tumor progression, such as proliferation, migration, invasion, and angiogenesis, has been a focal point of numerous investigations. [, , , , , ]
Saracatinib, also known by its developmental code AZD0530, is an investigational compound primarily recognized as a potent inhibitor of Src family kinases. It was developed by AstraZeneca and has been studied for its potential applications in various cancer therapies, particularly in targeting tumors that exhibit aberrant Src signaling. Saracatinib's mechanism of action involves the inhibition of several kinases, including Src and ABL, which play critical roles in cellular proliferation and survival pathways. The compound has shown promise in clinical trials for conditions such as fibrodysplasia ossificans progressiva and head and neck squamous cell carcinoma.
Saracatinib is classified as a small molecule kinase inhibitor. It is derived from the quinazoline scaffold, which is common among many kinase inhibitors. The compound is identified by its CAS number 379231-04-6, and it falls under the category of antineoplastic agents due to its application in cancer treatment .
The synthesis of Saracatinib involves several key steps that utilize standard organic chemistry techniques. The initial synthetic route includes the formation of the quinazoline core, which is then modified to introduce various functional groups that enhance its kinase inhibitory properties.
Technical Details:
The molecular structure of Saracatinib can be described as follows:
Saracatinib undergoes various chemical reactions during its synthesis, including:
The synthesis typically employs solvents like dimethylformamide (DMF) and dichloromethane (DCM), along with reagents such as triethylamine to facilitate reactions. Reaction conditions are optimized using techniques like flow reactors combined with real-time HPLC analysis to monitor yield and purity .
Saracatinib functions primarily through the inhibition of Src family kinases, which are involved in various signaling pathways that regulate cell growth, survival, and migration.
Studies have indicated that Saracatinib effectively reduces tumor growth in preclinical models by disrupting these critical signaling pathways .
Relevant analyses include thermal stability assessments and solubility profiling, which are crucial for formulation development in clinical applications .
Saracatinib has been explored for various scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2